Citral diethyl acetal
Overview
Description
Citral diethyl acetal is a clear colorless liquid . It is chemically known as 1,1-Diethoxy-3,7-dimethyl-2,6-octadiene . It is recognized as safe (GRAS) by the Food and Drug Administration (FDA) .
Synthesis Analysis
Acetals are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . A new, simple protocol for the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols has been reported . The synthesis of Citral diethyl acetal was optimized under the following conditions: citral to ethanol ratio of 1:5, catalyst dosage 11% of citral mass, the amount of water carrying agent 10 mL and reaction time 6 h .Molecular Structure Analysis
The molecular formula of Citral diethyl acetal is C14H26O2 . The molecular weight is 226.36 . The structure contains a total of 41 bonds, including 15 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic ethers .Chemical Reactions Analysis
Acetals are often used as an excellent protecting group in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions . Citral diethyl acetal may be sensitive to prolonged exposure to moisture and will decompose on heating .Physical And Chemical Properties Analysis
Citral diethyl acetal is a clear colorless liquid . It is insoluble in water and has a density of 0.875 g/mL at 25 °C . The boiling point is 140-142 °C/15 mmHg . It may be sensitive to prolonged exposure to moisture .Scientific Research Applications
Synthesis and Catalysis
Citral diethyl acetal, synthesized from citral and ethanol, is facilitated by a strong acidic sulfonic resin catalyst. This method is advantageous due to its simplicity, mild reaction conditions, high product purity, and yield. The catalyst maintains its activity even after repeated use, indicating its potential for efficient large-scale synthesis (Shi Jiehua, 2012).
Chemical Properties and Therapeutic Potential
Citral, a major component of lemongrass oil, has been studied for its various therapeutic properties. It shows significant anti-inflammatory and anti-nociceptive effects in different experimental models. Citral also demonstrates a gastro-protective effect against ulcers induced by non-steroidal anti-inflammatory drugs. These properties highlight the potential of citral in new drug development for pain treatment (C. M. Nishijima et al., 2014).
Extraction from Natural Sources
The extraction of citral from lemon grass and its subsequent conversion into citral acetals like citral ethylene glycol acetal and citral propylene glycol acetal, is another area of interest. These acetals have applications in perfumery, flavoring, and fortifying lemon oil. The extraction and synthesis methods involve vacuum redistillation and the use of para-toluene sulphonic acid catalyst (Phool Shahzadi et al., 2014).
Inhibition of Retinol Oxidation
Citral's role in inhibiting the oxidation of retinol to retinoic acid in mouse epidermis is a significant discovery. This property was utilized to test the hypothesis that oxidation to retinoic acid is crucial for the biological activity of vitamin A in epithelial tissues. The research indicates that citral can modulate biological activities linked to vitamin A metabolism, suggesting a potential role in dermatological applications (M. Connor, 1988).
Anti-Inflammatory and Antinociceptive Effects
Further studies confirm Citral's central and peripheral antinociceptive effects, as well as its anti-inflammatory activity. This suggests its significance in treating painful conditions, highlighting its medicinal potential (L. Quintans-Júnior et al., 2011).
Modulation of Tumor Promotion
Citral also exhibits the ability to modulate tumor promotion in mouse skin. It inhibits the formation of retinoic acid from retinol, thereby impacting skin carcinogenesis. This suggests its potential use in cancer prevention and therapy (M. Connor, 1991).
Antimicrobial and Antioxidant Activities
Citral has been identified as a potent biomolecule with antimicrobial, antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties. Its stability is a key factor that could increase its applications in various industries (Sandeep Sharma et al., 2019).
Safety And Hazards
Citral diethyl acetal is classified as a combustible liquid . It may cause skin irritation and serious eye irritation . It should be stored under refrigerated temperatures and protected from moisture . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with absorbent paper .
properties
IUPAC Name |
(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGFKWLJFHGGJ-ACCUITESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(\C)/CCC=C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860014 | |
Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citral diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) | |
Record name | CITRAL DIETHYL ACETAL | |
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URL | https://cameochemicals.noaa.gov/chemical/20039 | |
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Product Name |
Citral diethyl acetal | |
CAS RN |
7492-66-2, 89553-30-0 | |
Record name | CITRAL DIETHYL ACETAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Citral diethylacetal | |
Source | ChemIDplus | |
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Record name | Geranial diethyl acetal | |
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Record name | 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl- | |
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Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
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Record name | 1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GERANIAL DIETHYL ACETAL | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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